3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone, also known by its CAS number 1443332-21-5, is a fluorinated organic compound. Its molecular formula is and it has a molecular weight of approximately 268.18 g/mol. This compound is classified as an aromatic ketone due to the presence of a ketone functional group attached to an aromatic ring, which is further substituted with multiple fluorine atoms and a propoxy group.
The compound can be sourced from various chemical suppliers, including Aaron Chemicals and Sigma-Aldrich, which provide detailed specifications and purity levels for commercial applications . It falls under the category of fluorinated organic compounds, which are notable for their unique chemical properties and applications in various fields such as pharmaceuticals and materials science.
The synthesis of 3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone typically involves the introduction of the propoxy group and the pentafluoroacetophenone moiety through nucleophilic substitution reactions or electrophilic aromatic substitution.
The synthesis may require careful control of temperature and reaction time to ensure high yields while minimizing side reactions. Purification methods such as recrystallization or column chromatography are often employed to isolate the desired product.
The molecular structure of 3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone features:
CCCOc1c(F)cc(cc1F)C(=O)C(F)(F)F
3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms, which enhances electrophilic character at certain positions on the aromatic ring.
The mechanism of action for 3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone involves:
The specific kinetics and thermodynamics of these reactions can be studied using computational chemistry methods or experimentally through kinetic studies.
Detailed analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide insights into its structural characteristics and purity levels.
3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone finds applications in several scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: